molecular formula C8H12O2S B14473163 2,5-Diethenyl-1lambda~6~-thiolane-1,1-dione CAS No. 72133-91-6

2,5-Diethenyl-1lambda~6~-thiolane-1,1-dione

Cat. No.: B14473163
CAS No.: 72133-91-6
M. Wt: 172.25 g/mol
InChI Key: RCEVXMTZJLYJFU-UHFFFAOYSA-N
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Description

2,5-Divinyltetrahydrothiophene 1,1-dioxide is a heterocyclic organosulfur compound It is a derivative of tetrahydrothiophene, where the sulfur atom is bonded to two oxygen atoms, forming a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Divinyltetrahydrothiophene 1,1-dioxide can be synthesized through several methods. One common approach involves the oxidation of 2,5-divinyltetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the sulfone group forming as a result of the oxidation process .

Industrial Production Methods

In an industrial setting, the production of 2,5-divinyltetrahydrothiophene 1,1-dioxide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,5-Divinyltetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of 2,5-divinyltetrahydrothiophene 1,1-dioxide .

Scientific Research Applications

2,5-Divinyltetrahydrothiophene 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-divinyltetrahydrothiophene 1,1-dioxide involves its ability to undergo various chemical transformations. The sulfone group is highly reactive, making it a versatile intermediate in organic synthesis. The compound can interact with different molecular targets, including enzymes and receptors, through its reactive functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Divinyltetrahydrothiophene 1,1-dioxide is unique due to its divinyl groups, which provide additional reactivity and versatility in chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and materials .

Properties

CAS No.

72133-91-6

Molecular Formula

C8H12O2S

Molecular Weight

172.25 g/mol

IUPAC Name

2,5-bis(ethenyl)thiolane 1,1-dioxide

InChI

InChI=1S/C8H12O2S/c1-3-7-5-6-8(4-2)11(7,9)10/h3-4,7-8H,1-2,5-6H2

InChI Key

RCEVXMTZJLYJFU-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCC(S1(=O)=O)C=C

Origin of Product

United States

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